Technical Guide: Phenyl(trimethylsilyl)methanone (CAS 5908-41-8)
Technical Guide: Phenyl(trimethylsilyl)methanone (CAS 5908-41-8)
The Acylsilane "Chameleon": A Strategic Reagent for Scaffold Diversification
Executive Summary
Phenyl(trimethylsilyl)methanone (Benzoyltrimethylsilane) represents a cornerstone in organosilicon chemistry, serving as a prototypical acylsilane. Unlike standard ketones, the presence of the silicon atom
For the drug development chemist, this molecule is not merely a building block but a divergent intermediate . It functions as a masked aldehyde, a stable source of nucleophilic carbenes under visible light, and a regioselective enolate precursor. This guide standardizes its handling, synthesis, and mechanistic deployment.
Physicochemical Profile
Identity & Purity Markers
The compound exhibits a characteristic yellow-green hue due to the
| Property | Value | Context for Handling |
| CAS Number | 5908-41-8 | Unique Identifier |
| IUPAC Name | Phenyl(trimethylsilyl)methanone | Also: Benzoyltrimethylsilane |
| Molecular Weight | 178.30 g/mol | Stoichiometry calculation |
| Appearance | Yellow-green liquid | QC Check: If colorless, check purity.[1] |
| Boiling Point | 64–66 °C @ 1 Torr | High vacuum distillation required. |
| Density | 0.939 g/mL | Syringe transfer calibration. |
| Refractive Index | Quick purity verification. | |
| Solubility | THF, Et₂O, DCM, Toluene | Hydrolytically unstable in basic aqueous media. |
| Stability | Light Sensitive | Critical: Store in amber vials under Argon. |
Synthetic Protocol: The Dithiane "Umpolung" Route
While direct silylation of benzoyl chloride is possible, it often suffers from reductive dimerization. The Corey-Seebach Dithiane Route remains the gold standard for generating high-purity acylsilanes, utilizing the concept of Umpolung (polarity inversion).
Workflow Diagram (Synthesis)
Caption: Step-wise construction of the acylsilane via dithiane masking to prevent premature Brook rearrangement.
Detailed Methodology
Step 1: Lithiation & Silylation
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Setup: Flame-dry a 250 mL round-bottom flask; flush with Argon.
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Reagent: Dissolve 2-phenyl-1,3-dithiane (20 mmol) in anhydrous THF (60 mL). Cool to -78°C .
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Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 mins. The solution will turn bright yellow/orange (anion formation). Stir for 2 hours at -78°C.
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Quench: Add Trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise.
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Warm-up: Allow the mixture to warm to room temperature (RT) overnight. The color will fade.
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Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Dry (MgSO₄) and concentrate.[2][3] Note: The silylated dithiane is stable and can be stored.
Step 2: Oxidative Hydrolysis (The Critical Step) Avoid Mercury(II) salts (traditional) in favor of the Iodine method for green chemistry compliance.
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Reaction: Dissolve the silylated dithiane (10 mmol) in Acetone/Water (9:1, 50 mL).
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Buffer: Add NaHCO₃ or CaCO₃ (4 equiv) to buffer the HI generated.
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Oxidation: Add Iodine (I₂, 2.2 equiv) in portions at 0°C. Stir at RT for 3-6 hours.
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Observation: The reaction is complete when the deep iodine color persists and TLC shows consumption of the non-polar dithiane.
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Purification: Quench with aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess Iodine. Extract with pentane/ether. Distill under reduced pressure (Kugelrohr recommended) to isolate the yellow-green oil.
Mechanistic Reactivity: The Brook Rearrangement
The defining feature of CAS 5908-41-8 is the [1,2]-Brook Rearrangement .[1][4][5][6][7] Upon nucleophilic attack at the carbonyl carbon, the silyl group migrates from Carbon to Oxygen, driven by the formation of the strong Si-O bond (approx. 110 kcal/mol vs. 76 kcal/mol for Si-C).
Pathway Diagram (Brook Rearrangement)
Caption: The anionic migration of silicon (Brook Rearrangement) generates a reactive carbanion species.
Strategic Application: This mechanism allows the acylsilane to act as a linchpin .
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Example: Addition of a vinyl lithium species followed by Brook rearrangement generates a stabilized allylic anion, which can then attack a second electrophile (e.g., an aldehyde), creating complex scaffolds in a "one-pot" sequence.
Photochemistry: Access to Siloxycarbenes
Under visible light (blue/green LED) or UV irradiation, phenyl(trimethylsilyl)methanone undergoes a rearrangement to a siloxycarbene . This species is highly valuable for "Photo-Click" chemistry, particularly in reactions with electron-deficient ketones (e.g., pyruvates) or for cyclopropanation.
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Mechanism: Excitation to the Triplet state (
) Intersystem Crossing 1,2-Silyl shift Singlet Siloxycarbene.[8] -
Utility: This is a metal-free method to generate carbenes, avoiding Rhodium or Copper catalysts typical in diazo chemistry.
Safety & Handling Protocol
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Light Sensitivity: The compound degrades under ambient fluorescent light over time.
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Protocol: Wrap all storage vessels in aluminum foil. Perform reactions in low-light or amber glassware unless photolysis is intended.
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Moisture Sensitivity: While less sensitive than silyl chlorides, the acylsilane bond can hydrolyze in basic media.
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Storage: Store at 4°C under Argon/Nitrogen.
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Toxicity: Treat as a standard organosilane (irritant). Avoid inhalation. No specific acute toxicity data distinguishes it severely from benzoyl derivatives, but standard PPE (gloves, goggles, fume hood) is mandatory.
References
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Corey, E. J., & Seebach, D. (1967). "Synthesis of Acylsilanes." Journal of Organic Chemistry.
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Brook, A. G. (1974). "Molecular Rearrangements of Organosilicon Compounds." Accounts of Chemical Research.
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Scheidt, K. A. (2006).[9] "Acylsilanes in Organic Synthesis." Synthesis.
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Glorius, F., et al. (2019).[10] "Visible-Light-Induced, Metal-Free Carbene Insertion into B-H Bonds between Acylsilanes and Pinacolborane." Journal of the American Chemical Society.[10]
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PubChem Database. (2025).[9][11] "Phenyl(trimethylsilyl)methanone - Compound Summary." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Brook Rearrangement [organic-chemistry.org]
- 5. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Trimethylbenzylsilane | C10H16Si | CID 69862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. trepo.tuni.fi [trepo.tuni.fi]
- 11. Phenyl(trimethylsilyl)methanone | C10H14OSi | CID 138625 - PubChem [pubchem.ncbi.nlm.nih.gov]
